6-(3-methoxyphenyl)pyridazine-3(2H)-thione
Overview
Description
“6-(3-methoxyphenyl)pyridazine-3(2H)-thione” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it’s closely related to “6-(3-methoxyphenyl)pyridine-3-carboxaldehyde” and “6-(3-Methoxyphenyl)pyridazin-3(2H)-one” which are well-documented123.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a pyridazine-based compound “6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one” can be efficiently synthesized by the Friedel-Crafts reaction of guaiacol and succinic anhydride4. However, the specific synthesis process for “6-(3-methoxyphenyl)pyridazine-3(2H)-thione” is not readily available5.Molecular Structure Analysis
The molecular structure of “6-(3-methoxyphenyl)pyridazine-3(2H)-thione” is not explicitly provided in the search results. However, related compounds such as “6-(3-methoxyphenyl)pyridine-3-carboxaldehyde” and “6-(3-Methoxyphenyl)pyridazin-3(2H)-one” have been studied123.Chemical Reactions Analysis
The specific chemical reactions involving “6-(3-methoxyphenyl)pyridazine-3(2H)-thione” are not detailed in the search results. However, related compounds have been used in various chemical reactions. For example, “6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one” can be treated with bio-based epichlorohydrin to prepare the epoxy resin precursor4.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-methoxyphenyl)pyridazine-3(2H)-thione” are not explicitly mentioned in the search results. However, related compounds such as “6-(3-Methoxyphenyl)pyridazin-3(2H)-one” have been studied for their properties237.Scientific Research Applications
Antibacterial Activity
The synthesis of compounds related to 6-(3-methoxyphenyl)pyridazine-3(2H)-thione has been explored for potential antibacterial applications. One study involved synthesizing thieno[2,3-c]pyridazines with antibacterial properties, using a related compound as a starting material (Al-Kamali et al., 2014).
Corrosion Inhibition
Research has also focused on pyridazine derivatives, including those related to 6-(3-methoxyphenyl)pyridazine-3(2H)-thione, for corrosion inhibition. A study investigated the effectiveness of pyridazine derivatives in protecting mild steel in acidic environments (Khadiri et al., 2016).
Synthesis of Functionalized Compounds
The chemical versatility of 6-(3-methoxyphenyl)pyridazine-3(2H)-thione-related compounds has been explored in the synthesis of various functionalized derivatives, including 1H-pyrimidine-2-ones/thiones, pyridazine, and imidazole (Sarıpınar et al., 2006).
Antiproliferative Activity
There has been interest in synthesizing compounds related to 6-(3-methoxyphenyl)pyridazine-3(2H)-thione for antiproliferative activity. One such compound demonstrated promising results in inhibiting cell growth, suggesting potential applications in cancer research (Nassar et al., 2016).
Polymer Feedstock
A novel approach has been taken to synthesize aromatic N-heterocycles derived from biomass, including a pyridazine-based compound, for use as polymer feedstock. This research highlights the potential of these compounds in creating high-performance polymers with flame retardancy properties (Qi et al., 2019).
Safety And Hazards
The safety data sheet for “6-(3-methoxyphenyl)pyridazine-3(2H)-thione” is not available in the search results. However, safety information for related compounds is available89.
Future Directions
The future directions for the study of “6-(3-methoxyphenyl)pyridazine-3(2H)-thione” are not explicitly mentioned in the search results. However, the potential of biomass-derived N-heterocyclic compounds in drug discovery and the production of high-performance polymers is highlighted54.
properties
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-3-8(7-9)10-5-6-11(15)13-12-10/h2-7H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKHZIOGLJREBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxyphenyl)pyridazine-3(2H)-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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